1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

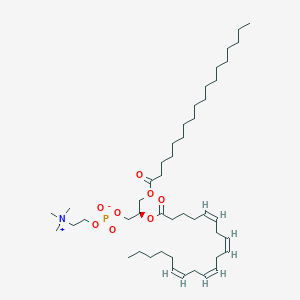

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is an endogenous metabolite that has been found in the aging mouse brain . It is a diacyl glycerol (DAG) that allosterically activates PKC and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .

Synthesis Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine has a saturated (18:0) chain in the sn-1 position and unsaturated (20:4) in the sn-2 position. It is used in the preparation of liposomes and in the synthesis of diacylglycerol .Molecular Structure Analysis

The empirical formula of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is C41H72O5. It has a molecular weight of 645.01 .Chemical Reactions Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a diacyl glycerol (DAG) that allosterically activates PKC and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It activates transient receptor potential channels 3 and 6 that regulate the intracellular free calcium levels .Physical And Chemical Properties Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a clear oil with an assay of 98%. It is soluble in chloroform at 20 mg/ml. It is suitable for stimulation of protein kinase C derived from liver cells .Aplicaciones Científicas De Investigación

Component of Low-Density Lipoprotein (LDL)

SAPC is a component of LDL . LDL, often referred to as “bad cholesterol,” plays a crucial role in transporting cholesterol and fats in the body. Understanding the composition of LDL can help researchers develop treatments for conditions like heart disease .

Research in Cardiovascular Diseases

SAPC has been found in human stenotic aortic valves and atherosclerotic plaques . This suggests it may play a role in the development of these conditions, making it a potential target for therapeutic interventions .

Cancer Research

Levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma . This indicates that SAPC could be a marker for tumor progression or a potential therapeutic target .

Secretory Phospholipase A2 (sPLA2) Activity

SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors . sPLA2 is an enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids to produce free fatty acids and lysophospholipids, which are involved in various physiological and pathological processes .

Lipid Bilayer Formation

SAPC has been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions . This research can provide insights into the properties of biological membranes and the behavior of membrane proteins .

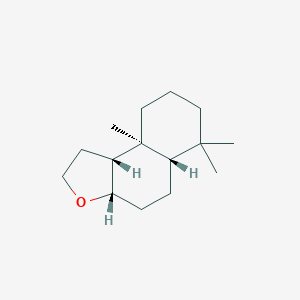

6. Activation of Protein Kinase C (PKC) 1-Stearoyl-2-arachidonoyl-sn-glycerol, a diacyl glycerol (DAG) that is structurally similar to SAPC, has been shown to allosterically activate PKC . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

7. Regulation of Intracellular Free Calcium Levels 1-Stearoyl-2-arachidonoyl-sn-glycerol can activate transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . This suggests that SAPC might also have a role in regulating calcium signaling .

Interaction with RasGRP

1-Stearoyl-2-arachidonoyl-sn-glycerol can bind to the Ras activator RasGRP with a Ki value of 4.49 µM in Jurkat T-cells . This suggests that SAPC might also interact with RasGRP, a protein that plays a key role in cell signaling .

Propiedades

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-QNPWAGBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344787 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

CAS RN |

35418-59-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

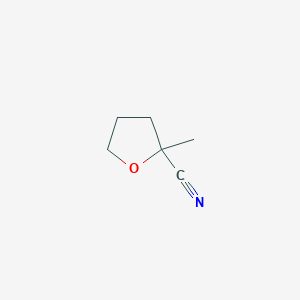

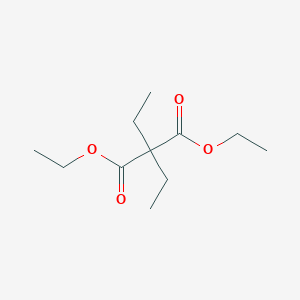

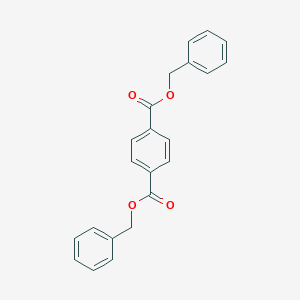

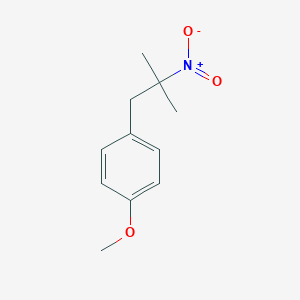

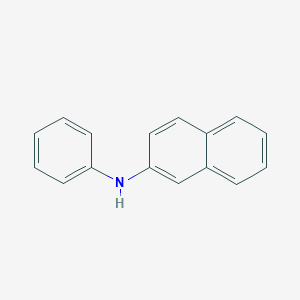

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

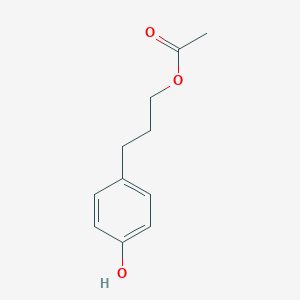

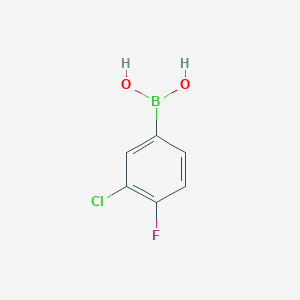

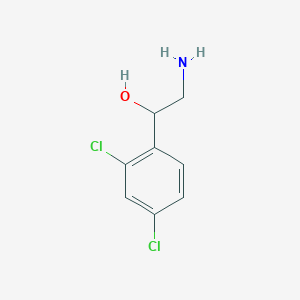

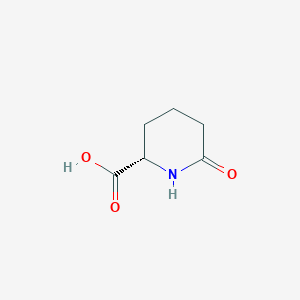

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.